

Validation of 2-Chloro-4-methylthiazole structure by X-ray crystallography

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Compound of Interest

Compound Name: 2-Chloro-4-methylthiazole

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An Indispensable Tool for Structural Elucidation: Validating **2-Chloro-4-methylthiazole** with X-ray Crystallography

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a critical step. For novel compounds such as **2-Chloro-4-methylthiazole**, a versatile building block in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural confirmation is paramount.^{[1][2][3]} Single-crystal X-ray diffraction (SCXRD) serves as the definitive method for elucidating the solid-state structure of molecules, providing precise atomic coordinates, bond lengths, and bond angles.^{[4][5]} This guide presents a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural validation of **2-Chloro-4-methylthiazole**.

While a specific crystal structure for **2-Chloro-4-methylthiazole** is not publicly available, this guide utilizes crystallographic data from the closely related compound, 2-chloro-5-chloromethyl-1,3-thiazole, to establish expected structural parameters.^[6] This comparison highlights the unparalleled detail provided by X-ray crystallography in contrast to other common analytical methods.

Comparative Analysis of Structural Elucidation Techniques

The structural characterization of **2-Chloro-4-methylthiazole** can be approached through various analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) offer valuable insights into the molecular framework and connectivity, X-ray crystallography provides an unequivocal determination of the molecule's arrangement in the solid state.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Analytical Technique	Parameters Measured	Expected Data for 2-Chloro-4-methylthiazole	Advantages	Limitations
X-ray Crystallography	Atomic coordinates, bond lengths, bond angles, crystal system, space group	Precise 3D structure, confirmation of thiazole ring planarity, specific bond lengths (e.g., C-Cl, C-S, C-N), and intermolecular interactions. Based on a related structure, a monoclinic crystal system might be expected. ^[6]	Provides absolute and unambiguous structural determination. ^[4] ^[5]	Requires a suitable single crystal, which can be challenging to grow.
¹ H and ¹³ C NMR Spectroscopy	Chemical shifts, coupling constants, integration	¹ H NMR: Signals corresponding to the methyl and thiazole ring protons. ¹³ C NMR: Resonances for each unique carbon atom in the molecule.	Provides detailed information about the chemical environment and connectivity of atoms. ^[8] ^[10]	Does not directly provide information on the 3D spatial arrangement of atoms.
Mass Spectrometry (MS)	Mass-to-charge ratio (m/z)	Molecular ion peak corresponding to the molecular weight of 2-Chloro-4-methylthiazole	High sensitivity and provides accurate molecular weight. ^[7] ^[9]	Does not provide information on the 3D arrangement of atoms.

(C₄H₄CINS).[11]

[12] A

characteristic
fragmentation
pattern for the
thiazole core
would also be
observed.

		Characteristic absorption bands for C=N, C-S, and C-Cl bonds within the thiazole ring structure.	Provides information about the functional groups present in the molecule.	Can be complex to interpret fully for intricate molecules and does not provide a complete structural picture.
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Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The following is a generalized protocol for the structural determination of a small organic molecule like **2-Chloro-4-methylthiazole** using single-crystal X-ray diffraction.

- Crystallization: Dissolve the purified **2-Chloro-4-methylthiazole** in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or diethyl ether). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality.
- Data Collection: Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).[6]
- Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[6]
- Validation: Utilize tools like PLATON to validate the final crystal structure, checking for missed symmetry and other potential issues.[13]

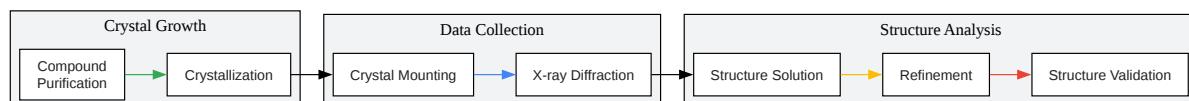
NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of **2-Chloro-4-methylthiazole** in a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals.

Mass Spectrometry

- Sample Introduction: Introduce a solution of **2-Chloro-4-methylthiazole** into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^{[7][9]}
- Mass Analysis: Detect the mass-to-charge ratios of the resulting ions to determine the molecular weight and fragmentation pattern.

Experimental Workflow for X-ray Crystallography



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Caption: Workflow of single-crystal X-ray crystallography.

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